molecular formula C8H13AgO2 B13793083 (6-Methylheptane-2,4-dionato-O,O')silver CAS No. 94233-21-3

(6-Methylheptane-2,4-dionato-O,O')silver

Katalognummer: B13793083
CAS-Nummer: 94233-21-3
Molekulargewicht: 249.06 g/mol
InChI-Schlüssel: ROMOKKOHNBEFPN-HGKIGUAWSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methylheptane-2,4-dionato-O,O’)silver is a chemical compound with the molecular formula C8H13AgO2 and a molecular weight of 249.05582 g/mol . This compound is known for its unique coordination properties and is often used in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of (6-Methylheptane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with 6-methylheptane-2,4-dione in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

(6-Methylheptane-2,4-dionato-O,O’)silver undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.

    Reduction: Reduction reactions can convert (6-Methylheptane-2,4-dionato-O,O’)silver to elemental silver and other reduced forms.

    Substitution: The compound can participate in substitution reactions where the silver ion is replaced by other metal ions or ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .

Wissenschaftliche Forschungsanwendungen

(6-Methylheptane-2,4-dionato-O,O’)silver has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (6-Methylheptane-2,4-dionato-O,O’)silver exerts its effects involves the release of silver ions, which interact with various molecular targets. These interactions can disrupt cellular processes in microorganisms, leading to their death. The compound’s coordination properties also allow it to participate in catalytic cycles, enhancing reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

(6-Methylheptane-2,4-dionato-O,O’)silver can be compared to other silver-containing compounds such as:

    Silver nitrate: Known for its strong oxidizing properties and use in various chemical reactions.

    Silver acetate: Used in organic synthesis and as a precursor for other silver compounds.

    Silver oxide: Commonly used in batteries and as a catalyst in organic reactions.

What sets (6-Methylheptane-2,4-dionato-O,O’)silver apart is its unique coordination environment, which provides distinct reactivity and stability compared to other silver compounds .

Eigenschaften

CAS-Nummer

94233-21-3

Molekularformel

C8H13AgO2

Molekulargewicht

249.06 g/mol

IUPAC-Name

silver;(Z)-6-methyl-2-oxohept-3-en-4-olate

InChI

InChI=1S/C8H14O2.Ag/c1-6(2)4-8(10)5-7(3)9;/h5-6,10H,4H2,1-3H3;/q;+1/p-1/b8-5-;

InChI-Schlüssel

ROMOKKOHNBEFPN-HGKIGUAWSA-M

Isomerische SMILES

CC(C)C/C(=C/C(=O)C)/[O-].[Ag+]

Kanonische SMILES

CC(C)CC(=CC(=O)C)[O-].[Ag+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.